molecular formula Zn2P2O7<br>O7P2Zn2 B1582702 Zinc pyrophosphate CAS No. 7446-26-6

Zinc pyrophosphate

Cat. No. B1582702
CAS RN: 7446-26-6
M. Wt: 304.7 g/mol
InChI Key: OMSYGYSPFZQFFP-UHFFFAOYSA-J
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Patent
US06989199B2

Procedure details

However, the composition of nickel and zinc in the nickel-zinc alloy layer 5 was purposely deviated from the range according to the present invention in which the content of nickel is 70 to 88 wt % and the content of zinc is the balance. Thus, for this nickel-zinc alloy layer 5, a pyrophosphate based solution was prepared using zinc pyrophosphate (ZnP2O7·3H2O), nickel sulfate (NiSO4·7H2O) and potassium pyrophosphate (K2P4O7) so that the solution had a composition with 1.0 g/l of zinc, 1.5 g/l of nickel and 100 g/l of potassium pyrophosphate, and in the solution at a liquid temperature of 30° C., the copper foil itself was made to undergo cathode polaraization with the use of a stainless plate for the counter electrode under conditions of current density of 1 A/dm2 and electrolysis time of 300 seconds, thereby providing an alloy composition with 1.14 g/m2 (59.1 wt %) of nickel and 0.79 g/cm2 (40.9 wt %) of zinc. The weight thickness of the nickel-zinc alloy layer 5 was 1.93 g/m2. In concurrence with this formation of the nickel-zinc alloy layer 5 on the nodular treatment side 4, 0.10 g/m2 of nickel-zinc layer was formed on the shiny side 6 of the untreated copper foil 2 as a corrosion prevention layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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reactant
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reactant
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solvent
Reaction Step Six
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Type
catalyst
Reaction Step Seven
[Compound]
Name
layer 5
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Type
reactant
Reaction Step Eight
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Type
solvent
Reaction Step Eight
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reactant
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reactant
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[Compound]
Name
layer 5
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reactant
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reactant
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Identifiers

REACTION_CXSMILES
[Ni:1].[Zn:2].[O-:3][P:4]([O:7][P:8]([O-:11])([O-:10])=[O:9])(=[O:6])[O-:5].[Zn+2].[Zn+2].S([O-])([O-])(=O)=O.[Ni+2].[O-]P(OP([O-])([O-])=O)(=O)[O-].[K+].[K+].[K+].[K+]>[Zn].[Ni].[Cu]>[O-:5][P:4]([O:7][P:8]([O-:11])([O-:10])=[O:9])(=[O:3])[O-:6].[Ni:1].[Zn:2] |f:2.3.4,5.6,7.8.9.10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Zn].[Ni]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Eight
Name
layer 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Zn].[Ni]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Eleven
Name
layer 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Zn+2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a liquid temperature of 30° C.
CUSTOM
Type
CUSTOM
Details
electrolysis time of 300 seconds
Duration
300 s

Outcomes

Product
Name
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-]
Name
Type
product
Smiles
[Ni]
Name
Type
product
Smiles
[Zn]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.